1-(5-Chlorothiophen-2-yl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone 1-(5-Chlorothiophen-2-yl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20214783
InChI: InChI=1S/C13H7ClN2O3S3/c14-12-4-3-11(21-12)9(17)6-20-13-15-8-5-7(16(18)19)1-2-10(8)22-13/h1-5H,6H2
SMILES:
Molecular Formula: C13H7ClN2O3S3
Molecular Weight: 370.9 g/mol

1-(5-Chlorothiophen-2-yl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone

CAS No.:

Cat. No.: VC20214783

Molecular Formula: C13H7ClN2O3S3

Molecular Weight: 370.9 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Chlorothiophen-2-yl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone -

Specification

Molecular Formula C13H7ClN2O3S3
Molecular Weight 370.9 g/mol
IUPAC Name 1-(5-chlorothiophen-2-yl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone
Standard InChI InChI=1S/C13H7ClN2O3S3/c14-12-4-3-11(21-12)9(17)6-20-13-15-8-5-7(16(18)19)1-2-10(8)22-13/h1-5H,6H2
Standard InChI Key PAFRWZPGXBGAOI-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)SCC(=O)C3=CC=C(S3)Cl

Introduction

1. Introduction to 1-(5-Chlorothiophen-2-yl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone

1-(5-Chlorothiophen-2-yl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone is a heterocyclic compound containing thiophene, benzothiazole, and nitro functional groups. Compounds with such structural motifs are often explored for their biological and pharmacological activities due to their ability to interact with biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.

2. Structural Features

Molecular Formula:

C12H7ClN2O3S2

Key Functional Groups:

  • Thiophene Ring: Known for its electron-rich aromatic nature, enhancing reactivity in electrophilic substitution reactions.

  • Benzothiazole Ring: A bicyclic system that contributes rigidity and potential biological activity.

  • Nitro Group (-NO₂): Often associated with electron-withdrawing properties and bioactivity.

  • Thioether Linkage (-S-): Provides flexibility to the molecular framework.

3. Potential Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of 5-Chlorothiophene Derivative:

    • Starting with thiophene, chlorination at the 5-position can be achieved using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst.

  • Functionalization of Benzothiazole:

    • The nitro group can be introduced into a benzothiazole ring through nitration using concentrated nitric acid and sulfuric acid.

  • Formation of Thioether Linkage:

    • The ethanone moiety can be linked to the benzothiazole derivative through a nucleophilic substitution reaction involving a thiol intermediate.

  • Final Coupling:

    • The chlorinated thiophene derivative is coupled with the benzothiazole thioether under basic conditions to yield the target compound.

4. Analytical Characterization

To confirm the structure of the compound, the following techniques are employed:

TechniquePurpose
NMR SpectroscopyIdentifies hydrogen and carbon environments
Mass SpectrometryConfirms molecular weight and fragmentation
IR SpectroscopyDetects functional groups (e.g., -NO₂, -S-)
X-ray CrystallographyDetermines precise molecular geometry

5. Applications and Biological Activity

Pharmaceutical Potential:

Compounds containing benzothiazole and nitro groups are often studied for:

  • Antimicrobial activity

  • Anticancer properties

  • Anti-inflammatory effects

Material Science:

The presence of sulfur atoms may make this compound relevant for applications in:

  • Organic semiconductors

  • Photovoltaic devices

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